molecular formula C20H22O4 B13444658 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

Cat. No.: B13444658
M. Wt: 326.4 g/mol
InChI Key: OVFDCBYFUJKJCF-JXAWBTAJSA-N
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Description

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid, a class of organic compounds characterized by two aromatic rings connected by a heptane chain. This compound is known for its presence in various plants and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one typically involves the condensation of appropriate aromatic aldehydes with heptanone derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .

Industrial Production Methods

The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has several scientific research applications:

    Chemistry: Used as a model compound for studying diarylheptanoid chemistry and reactivity.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is achieved through the suppression of key enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is unique due to its specific substitution pattern on the aromatic rings and the heptane chain, which may confer distinct biological activities and reactivity compared to other diarylheptanoids .

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

(Z)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

InChI

InChI=1S/C20H22O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-14,22-23H,7-8,10-11H2,1H3/b18-14-

InChI Key

OVFDCBYFUJKJCF-JXAWBTAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O)O

Origin of Product

United States

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